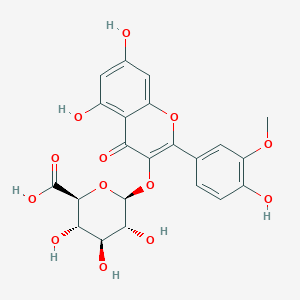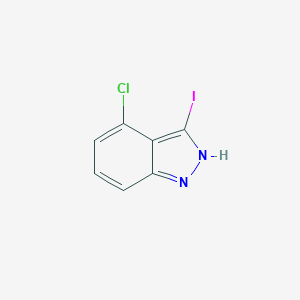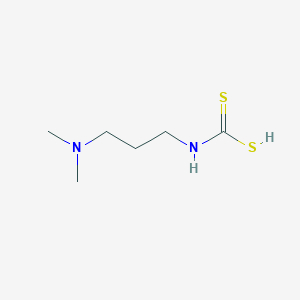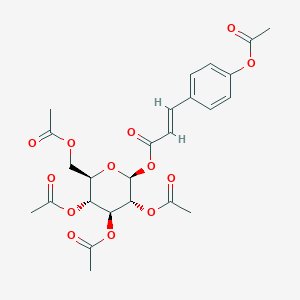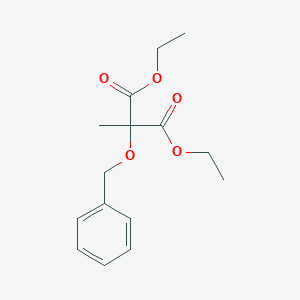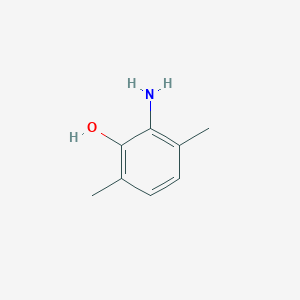![molecular formula C9H8F3N3 B106475 Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 870562-47-3](/img/structure/B106475.png)
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is an organic compound belonging to the class of heterocyclic compounds. It is a trifluoromethylated derivative of diazirin and is used in a variety of scientific research applications. This compound has several unique properties and can be used as a building block for the synthesis of other compounds. It is a versatile compound that can be used in a variety of lab experiments and has been found to have biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as trifluoromethylated derivatives of diazirin. It has also been used in the synthesis of other heterocyclic compounds, such as benzimidazoles, triazoles, and pyridines. Additionally, benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has been used in the synthesis of drugs, such as anti-cancer drugs and anti-inflammatory drugs.
Mecanismo De Acción
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is thought to act by binding to and inhibiting the activity of enzymes involved in the metabolism of drugs. It has been found to bind to cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has been found to inhibit the activity of other enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases.
Biochemical and Physiological Effects
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, and thus can affect the pharmacokinetics of drugs. Additionally, benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it can be used as a building block for the synthesis of other compounds. Additionally, it is relatively easy to synthesize and is commercially available. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it can be toxic if not handled properly.
Direcciones Futuras
The potential applications of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- are still being explored. Some potential future directions include the development of new drugs based on benzenemethanamine, 3-[3-(triflu
Métodos De Síntesis
Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- can be synthesized using a variety of methods. One of the most common methods is the reaction of trifluoromethylbromide with diazirin in the presence of a base such as sodium hydroxide. This reaction produces benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- in a high yield. Another method is the reaction of trifluoromethylchloride with diazirin in the presence of a base such as potassium carbonate. This reaction also produces benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- in a high yield.
Propiedades
IUPAC Name |
[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQXHBVWVLDNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


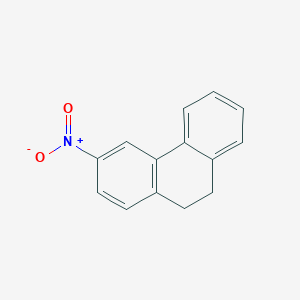



amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
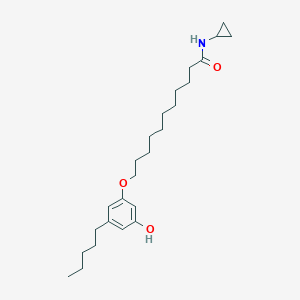
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
